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For Immediate Release

A detailed spectroscopic comparison of two isomeric dimethyl-1H-pyrazole-4-carbaldehydes

provides critical data for researchers in drug discovery and organic synthesis. This guide offers

a side-by-side analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS)

data, supported by detailed experimental protocols.

The subtle shift of a methyl group from the 1,3- to the 1,5-position in the pyrazole ring of

dimethyl-1H-pyrazole-4-carbaldehyde results in distinct spectroscopic signatures.

Understanding these differences is crucial for the unambiguous identification and

characterization of these versatile building blocks in pharmaceutical and materials science

research. This guide presents a comprehensive comparison of the spectroscopic properties of

1,5-dimethyl-1H-pyrazole-4-carbaldehyde and 1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the two isomers, highlighting the

differences in their chemical shifts, vibrational frequencies, and fragmentation patterns.
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¹H NMR Spectroscopy Data
Table 1: Comparative ¹H NMR Data (ppm)

Proton Assignment
1,5-Dimethyl-1H-pyrazole-
4-carbaldehyde

1,3-Dimethyl-1H-pyrazole-
4-carbaldehyde

Aldehyde-H (CHO) ~9.8-10.0 9.9-10.1

Pyrazole-H (C3-H) ~7.5-8.0 -

Pyrazole-H (C5-H) - 7.5-8.6

N-CH₃ ~3.8 3.8-4.0

C-CH₃ ~2.5 2.4-2.5

Note: Data for the 1,5-isomer is based on general expectations for similar structures, while data

for the 1,3-isomer is from published ranges.

¹³C NMR Spectroscopy Data
Table 2: Comparative ¹³C NMR Data (ppm) in DMSO-d₆

Carbon Assignment
1,5-Dimethyl-1H-pyrazole-
4-carbaldehyde

1,3-Dimethyl-1H-pyrazole-
4-carbaldehyde

C=O (Aldehyde) 186.3 185-190

C3 151.0 110-160

C4 122.9 110-160

C5 139.5 110-160

N-CH₃ 35.0 (approx.) 10-40

C-CH₃ 13.8 10-40

Note: Specific peak data for the 1,5-isomer is available, while the data for the 1,3-isomer is

presented as a range.[1]
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Infrared (IR) Spectroscopy Data
Table 3: Comparative IR Spectroscopy Data (cm⁻¹)

Vibrational Mode
1,5-Dimethyl-1H-pyrazole-
4-carbaldehyde

1,3-Dimethyl-1H-pyrazole-
4-carbaldehyde

C=O Stretch (Aldehyde) ~1700 1720-1740

C-H Stretch (Aliphatic) ~2850-3000 2850-3000

C=N/C=C Stretch (Aromatic

Ring)
~1475-1600 1475-1600

Note: The data represents typical ranges for the indicated functional groups.

Mass Spectrometry Data
Table 4: Comparative Mass Spectrometry Data

Parameter
1,5-Dimethyl-1H-pyrazole-
4-carbaldehyde

1,3-Dimethyl-1H-pyrazole-
4-carbaldehyde

Molecular Formula C₆H₈N₂O C₆H₈N₂O

Molecular Weight 124.14 g/mol 124.14 g/mol

Molecular Ion (M⁺) m/z 124 m/z 124

Key Fragments M-29 (loss of CHO)
M-29 (loss of CHO), M-15 (loss

of CH₃)

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field

spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2

seconds, and 16-32 scans.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A

proton-decoupled pulse sequence is typically used. Due to the lower natural abundance and

sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay

may be necessary to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the

diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure using

the anvil to ensure good contact between the sample and the crystal.

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32

scans are co-added to improve the signal-to-noise ratio. A background spectrum of the

clean, empty ATR crystal should be recorded prior to the sample measurement and

automatically subtracted.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via

direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS)

system.

Ionization: Utilize Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-

MS to generate molecular ions and fragment ions.

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular

weight (e.g., m/z 50-300) to detect the molecular ion and its characteristic fragments.

Synthesis Workflow: Vilsmeier-Haack Reaction
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The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich

heterocyclic compounds, including N-methylpyrazoles, to produce the corresponding

aldehydes. The reaction involves the formation of a Vilsmeier reagent, typically from

dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which then acts as the

formylating agent.

Vilsmeier Reagent Formation

Formylation

DMF

Vilsmeier Reagent
(Chloroiminium ion)

+ POCl₃

POCl₃

Iminium Salt IntermediateN-Methylpyrazole
+ Vilsmeier Reagent

Pyrazole-4-carbaldehyde
Hydrolysis (H₂O)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b112370#spectroscopic-comparison-of-1-5-and-1-3-
dimethyl-1h-pyrazole-4-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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